molecular formula C15H25N3O5 B6983933 Tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate

Cat. No.: B6983933
M. Wt: 327.38 g/mol
InChI Key: XBCQBRHCBWORPB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a pyrrolidine ring, and a carbamoylamino group, making it a versatile molecule for synthetic and analytical purposes.

Properties

IUPAC Name

tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9-7-11(12(19)22-9)17-13(20)16-10-5-6-18(8-10)14(21)23-15(2,3)4/h9-11H,5-8H2,1-4H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCQBRHCBWORPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)NC(=O)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 5-methyl-2-oxooxolane-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
  • Tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

Tert-butyl 3-[(5-methyl-2-oxooxolan-3-yl)carbamoylamino]pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a pyrrolidine ring and a carbamoylamino group makes it particularly valuable for synthetic and medicinal chemistry.

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